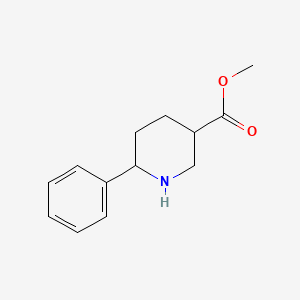

Methyl 6-phenylpiperidine-3-carboxylate

Beschreibung

Methyl 6-phenylpiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a phenyl group at the 6-position and a methyl ester at the 3-position. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties. For example, piperidine-based compounds are often explored for their pharmacological properties, including central nervous system activity or enzyme inhibition .

Eigenschaften

IUPAC Name |

methyl 6-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASKKLGNFGJCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyl acetoacetate in the presence of a base to form the corresponding piperidine derivative. This intermediate is then esterified using methanol and an acid catalyst to yield Methyl 6-phenylpiperidine-3-carboxylate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 6-phenylpiperidine-3-carboxylic acid.

Reduction: Formation of 6-phenylpiperidine-3-methanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Methyl 6-phenylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block for various organic compounds

Wirkmechanismus

The mechanism of action of Methyl 6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .

Vergleich Mit ähnlichen Verbindungen

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences : This compound () shares the methyl ester and phenyl substituents but includes additional functional groups: a thiophene ring at the 5-position, a tosyl (p-toluenesulfonyl) group at the 1-position, and a ketone at the 6-position. The tetrahydropyridine ring is partially saturated, unlike the fully saturated piperidine in the target compound.

- Physicochemical Properties :

- Reactivity : The tosyl group enhances stability during synthesis, while the ketone enables further functionalization (e.g., reduction to alcohol).

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structural Differences: This pyridine derivative () replaces the piperidine ring with a pyridine ring (aromatic with one nitrogen). A methylaminomethyl group at the 6-position and a hydrochloride salt modify solubility and reactivity.

- Applications : Highlighted for pharmaceutical development due to high purity and structural adaptability. The pyridine ring’s aromaticity may confer rigidity, contrasting with the flexibility of piperidine .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structural Differences : A pyrimidine ring (two nitrogens) with chloro and methyl substituents. The carboxylic acid group differs from the ester in the target compound.

- Reactivity : The carboxylic acid allows salt formation or conjugation, while the chloro group facilitates nucleophilic substitution. Such differences underscore the role of ring heteroatoms in directing synthetic pathways .

Comparative Analysis Table

Key Research Findings

- Ring Saturation Effects : Piperidine’s saturation (vs. pyridine’s aromaticity) enhances conformational flexibility, critical for binding to biological targets .

- Substituent Influence : Electron-withdrawing groups (e.g., tosyl in ) stabilize intermediates during synthesis, while esters improve solubility in organic phases .

- Salt Formation : Hydrochloride salts (as in ) enhance water solubility, a key factor in drug formulation .

Biologische Aktivität

Methyl 6-phenylpiperidine-3-carboxylate is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Methyl 6-phenylpiperidine-3-carboxylate can be synthesized through various methods, including the use of piperidine derivatives and phenylacetic acid. The structural formula is characterized by a piperidine ring substituted with a phenyl group and a carboxylate ester, which contributes to its biological activity.

Biological Activity Overview

The biological activity of methyl 6-phenylpiperidine-3-carboxylate has been investigated in several studies, highlighting its potential as an analgesic and anti-cancer agent. Below are key findings from diverse research sources:

Analgesic Activity

- Opioid Receptor Affinity : Research indicates that compounds similar to methyl 6-phenylpiperidine-3-carboxylate exhibit high affinity for mu-opioid receptors. This suggests potential analgesic properties comparable to established opioids like fentanyl .

- Mechanistic Studies : The mechanism of action appears to involve modulation of pain pathways in the central nervous system, potentially through inhibition of neurotransmitter reuptake or receptor activation .

Anti-Cancer Properties

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that methyl 6-phenylpiperidine-3-carboxylate derivatives possess significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, certain derivatives demonstrated IC50 values indicating potent anti-proliferative effects .

- Induction of Apoptosis : Mechanistic investigations revealed that these compounds can induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of methyl 6-phenylpiperidine-3-carboxylate on MCF-7 and HCT-116 cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 62.4 ± 0.128 | Apoptosis induction |

| Compound B | HCT-116 | 38.5 ± 0.17 | Cell cycle arrest |

The study concluded that the compound's structure significantly influences its cytotoxic potency and mechanism of action .

Study 2: Analgesic Profile

In another investigation focusing on analgesic properties, methyl 6-phenylpiperidine derivatives were tested for their binding affinity to opioid receptors:

| Compound | μ-Receptor Affinity (nM) | ED50 (mg/kg) |

|---|---|---|

| Compound C | 3.45 ± 0.45 × 10^-9 | 0.047 |

| Compound D | 9.45 ± 4.05 × 10^-9 | 0.665 |

This data illustrates the potential of these compounds as effective analgesics with a favorable receptor profile compared to traditional opioids .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.